Azacyclooctacosan-15-one, 1-acetyl-
Description
Azacyclooctacosan-15-one, 1-acetyl- (CAS: 61658-24-0) is a macrocyclic compound characterized by a 28-membered ring containing one nitrogen atom (azacyclo) and a ketone group at position 15. The acetyl substitution at position 1 enhances its stability and reactivity for industrial applications . Its molecular formula is C₂₉H₅₅NO₂, with a calculated molecular weight of 449.76 g/mol (based on stoichiometric analysis) . Limited data exist on its specific applications, though it is flagged for industrial use under controlled conditions .
Properties
CAS No. |
61658-24-0 |
|---|---|
Molecular Formula |
C29H55NO2 |
Molecular Weight |
449.8 g/mol |
IUPAC Name |
1-acetyl-azacyclooctacosan-15-one |
InChI |
InChI=1S/C29H55NO2/c1-28(31)30-26-22-18-14-10-6-2-4-8-12-16-20-24-29(32)25-21-17-13-9-5-3-7-11-15-19-23-27-30/h2-27H2,1H3 |
InChI Key |
GESOMDFXYRPDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCCCCCCCCCCC(=O)CCCCCCCCCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azacyclooctacosan-15-one, 1-acetyl- typically involves multiple steps, including the formation of the cyclic amide and the acetylation of the nitrogen atom. One common method involves the reaction of a long-chain dicarboxylic acid with a diamine to form the cyclic amide, followed by acetylation using acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of Azacyclooctacosan-15-one, 1-acetyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Azacyclooctacosan-15-one, 1-acetyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyclic amide to an amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Azacyclooctacosan-15-one, 1-acetyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Azacyclooctacosan-15-one, 1-acetyl- involves its interaction with specific molecular targets. The acetyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The cyclic amide structure may also play a role in its biological activity by interacting with cellular membranes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared to 1-Oxa-6-azacyclopentadecan-15-one (CAS: Not provided), a 15-membered macrocycle containing both oxygen and nitrogen heteroatoms. Key distinctions include:
Structural Implications :
- The acetyl group in Azacyclooctacosan-15-one enhances lipophilicity, which could influence solubility and industrial processing .
Physicochemical Properties
Analysis :
Key Findings :
- The 1-Oxa derivative’s versatility in pharmaceuticals stems from its role in synthesizing intermediates and active pharmaceutical ingredients (APIs), such as muscle relaxants (e.g., tizanidine precursors) .
- Azacyclooctacosan-15-one’s industrial restrictions (e.g., “for industry use only”) suggest specialized, non-consumer applications .
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